2-amino-2-(3,5-dichlorophenyl)acetic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-2-(3,5-dichlorophenyl)acetic acid is an organic compound with the molecular formula C8H7Cl2NO2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two chlorine atoms at the 3 and 5 positions, and an amino group is attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-(3,5-dichlorophenyl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-dichlorobenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with hydroxylamine hydrochloride, forming 3,5-dichlorobenzonitrile.
Hydrolysis: The nitrile group is then hydrolyzed to form 3,5-dichlorophenylacetic acid.
Amination: Finally, the carboxylic acid group is converted to an amino group through a reductive amination process, yielding this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure hydrogenation, and efficient purification techniques to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxyl groups, using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles like hydroxyl, alkoxy, or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.
Major Products:
Oxidation: Formation of 3,5-dichlorophenylglyoxylic acid.
Reduction: Formation of 2-hydroxy-2-(3,5-dichlorophenyl)acetic acid.
Substitution: Formation of 2-amino-2-(3,5-dihydroxyphenyl)acetic acid.
Scientific Research Applications
2-Amino-2-(3,5-dichlorophenyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-2-(3,5-dichlorophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the dichlorophenyl moiety can interact with hydrophobic pockets, leading to inhibition or modulation of enzyme activity. This compound may also affect signaling pathways by altering the function of key proteins involved in cellular processes.
Comparison with Similar Compounds
2-Amino-2-(4-chlorophenyl)acetic acid: Similar structure but with a single chlorine substitution.
2-Amino-2-(3,5-dimethylphenyl)acetic acid: Similar structure with methyl groups instead of chlorine atoms.
2-Amino-2-(3,5-difluorophenyl)acetic acid: Similar structure with fluorine atoms instead of chlorine.
Uniqueness: 2-Amino-2-(3,5-dichlorophenyl)acetic acid is unique due to the presence of two chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dichlorophenyl group enhances its hydrophobic interactions and may improve its binding affinity to certain molecular targets compared to its mono-substituted or non-halogenated analogs.
Properties
IUPAC Name |
2-amino-2-(3,5-dichlorophenyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO2/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7H,11H2,(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAQVGSJHXPYMCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60392291 |
Source
|
Record name | 2-amino-2-(3,5-dichlorophenyl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.05 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179418-17-8 |
Source
|
Record name | 2-amino-2-(3,5-dichlorophenyl)acetic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60392291 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.